Amarogentin

AMPK activation Metabolic regulation Enzyme activation assay

Amarogentin (CAS 21018-84-8) is the only secoiridoid glycoside with picomolar AMPK activation (EC50 277 pM) and exclusive hTAS2R50 agonism. Unlike gentiopicroside or sweroside, it uniquely induces ferroptosis in colorectal cancer cells via Nrf2/HO-1/GPX4 axis suppression and potently inhibits hepatic stellate cell activation. For robust, reproducible results in metabolic regulation, oncology, and liver fibrosis research, procure the authenticated compound—not generic alternatives. In stock for immediate shipment.

Molecular Formula C29H30O13
Molecular Weight 586.5 g/mol
CAS No. 21018-84-8
Cat. No. B1665944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmarogentin
CAS21018-84-8
SynonymsAmarogentin
Molecular FormulaC29H30O13
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESC=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O
InChIInChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1
InChIKeyDBOVHQOUSDWAPQ-WTONXPSSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amarogentin (CAS 21018-84-8): A High-Potency Secoiridoid Glycoside with Defined Pharmacological Profile for Biomedical Research and Procurement


Amarogentin (AG, CAS 21018-84-8) is a secoiridoid glycoside naturally occurring in Swertia and Gentiana species . Chemically, it comprises a sweroside core esterified at the 2'-O position of its β-D-glucopyranosyl moiety with a 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoic acid derivative, yielding a molecular weight of 586.54 Da (C29H30O13) . It is recognized as the most intensely bitter secoiridoid glycoside identified to date and functions as a potent agonist of multiple bitter taste receptors (TAS2Rs), including TAS2R1, TAS2R38, and the orphan receptor TAS2R50, as well as an allosteric activator of AMP-activated protein kinase (AMPK) [1][2]. Its documented biological activities include hepatoprotective, anti-inflammatory, anti-cancer, anti-diabetic, and anti-leishmanial effects, making it a valuable tool compound for research in metabolic regulation, oncology, and sensory biology [3][4].

Critical Limitations of Secoiridoid Substitution: Why Amarogentin's Quantifiable Profile Cannot Be Replaced by Common Analogs


Interchanging Amarogentin with other secoiridoid glycosides—such as gentiopicroside, sweroside, or swertiamarin—is scientifically invalid due to fundamentally divergent potency, receptor selectivity, and molecular pharmacology profiles. Unlike its co-occurring analogs, Amarogentin uniquely couples picomolar AMPK activation (EC50 = 277 pM) with agonism at the functionally distinct orphan bitter receptor hTAS2R50, a target not engaged by gentiopicroside or swertiamarin [1]. Furthermore, Amarogentin is distinguished by its extreme bitterness threshold, a property directly attributable to its unique biphenyl ester moiety, which is absent in simpler secoiridoids [2]. This unique pharmacophore drives distinct cellular outcomes: while gentiopicroside exhibits modest hepatoprotection, Amarogentin demonstrates quantitatively superior suppression of hepatic stellate cell activation and specific induction of ferroptosis in colorectal cancer cells via Nrf2/HO-1/GPX4 axis inhibition, a mechanism not shared by its structural relatives [3][4]. Procurement of generic alternatives without rigorous validation of these specific molecular interactions and functional potencies will result in experimental outcomes that are not representative of Amarogentin's established pharmacology.

Amarogentin (CAS 21018-84-8): Quantified Differentiators Against Key Secoiridoid Analogs and In-Class Comparators


Picomolar AMPK Activation Potency: A Unique Quantitative Advantage Over In-Class Secoiridoids

Amarogentin exhibits exceptionally potent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, with a half-maximal effective concentration (EC50) of 277 pM . This value represents a high degree of potency that is not a general characteristic of the secoiridoid class. In direct contrast, major co-occurring secoiridoids from the same botanical sources—specifically gentiopicroside, swertiamarin, and sweroside—have been systematically evaluated and found to exhibit no detectable AMPK activation at comparable or substantially higher concentrations . This functional difference is attributed to Amarogentin's unique biphenyl ester moiety, which enables a specific allosteric interaction with the α2 subunit of the trimeric AMPK complex that simpler secoiridoids cannot achieve .

AMPK activation Metabolic regulation Enzyme activation assay

Exclusive Agonism of the Orphan Bitter Taste Receptor hTAS2R50: Functional Selectivity Profile Distinct from Common Secoiridoid Glycosides

Amarogentin demonstrates a unique and exclusive agonistic profile within the bitter taste receptor (TAS2R) family. Among the 25 human TAS2Rs, Amarogentin has been identified as an agonist for the orphan receptor hTAS2R50, the most phylogenetically distant member of an expanded receptor subfamily [1]. Pharmacological characterization using functional calcium mobilization assays confirmed that Amarogentin potently activates hTAS2R50 with a signal amplitude that defines it as a robust full agonist [2]. In contrast, co-occurring secoiridoid glycosides such as gentiopicroside, swertiamarin, and sweroside were tested in the same receptor screening panel and showed no activation of hTAS2R50, demonstrating a clear functional divergence [3]. While Amarogentin also activates TAS2R1 and TAS2R38, this specific hTAS2R50 agonism is a distinguishing feature not shared by its in-class analogs [4].

Bitter taste receptor GPCR pharmacology TAS2R selectivity

Induction of Ferroptosis in Colorectal Cancer: A Novel Mechanism Not Shared by Gentianaceae Secoiridoids

Amarogentin exhibits a distinct anti-cancer mechanism by inducing ferroptosis, an iron-dependent form of regulated cell death, in colorectal cancer (CRC) cells. In a 2025 study, treatment of HCT116 and SW480 CRC cell lines with Amarogentin resulted in concentration- and time-dependent suppression of cell viability, accompanied by classical ferroptosis markers including lipid reactive oxygen species (ROS) accumulation and mitochondrial membrane potential collapse [1]. Critically, Amarogentin achieved this effect by directly downregulating the Nrf2/HO-1/GPX4 signaling axis, a key anti-ferroptotic defense pathway [2]. The addition of the specific ferroptosis inhibitor ferrostatin-1 (Fer-1) completely reversed Amarogentin-induced cell death and epithelial-mesenchymal transition (EMT) suppression, confirming ferroptosis as the primary mechanism [3]. This mechanism is not reported for related secoiridoids such as gentiopicroside or swertiamarin, which lack evidence of ferroptosis induction in CRC models.

Ferroptosis Colorectal cancer Nrf2/HO-1/GPX4 pathway

Quantified Suppression of Hepatic Stellate Cell Activation: Superior Anti-Fibrotic Efficacy in Direct Comparison to TGF-β1 Baseline

In a model of liver fibrosis, Amarogentin demonstrates a quantifiable and dose-dependent suppression of hepatic stellate cell (HSC) activation, the primary cellular driver of fibrogenesis. A study using a CCl4-induced mouse model and in vitro HSC assays showed that Amarogentin directly counteracts the pro-fibrotic effects of transforming growth factor-β1 (TGF-β1), the most potent fibrogenic cytokine [1]. Specifically, Amarogentin significantly and dose-dependently suppressed TGF-β1-induced HSC proliferation and accelerated HSC apoptosis by modulating the Bax/Bcl-2 protein ratio [2]. In vivo, Amarogentin treatment led to significant improvements in liver function markers (ALT and AST) and reduced collagen deposition as assessed by histopathology (Masson's Trichrome and Sirius Red staining) compared to the CCl4-induced fibrotic baseline [3]. While class inference suggests other secoiridoids may have hepatoprotective properties, this specific, quantified anti-fibrotic efficacy via HSC modulation and MAPK pathway inhibition is a defined and robust feature of Amarogentin's pharmacology .

Liver fibrosis Hepatic stellate cell TGF-β1 signaling

Rapid In Vivo Clearance and Extensive Tissue Distribution: A Defined Pharmacokinetic Profile for Experimental Design

The in vivo pharmacokinetic (PK) profile of Amarogentin is characterized by rapid systemic clearance and extensive tissue distribution, parameters that are critical for designing and interpreting preclinical studies. Following intravenous administration in a rabbit model, Amarogentin exhibited a high plasma clearance rate of 2.62 ± 0.41 L/h/kg [1]. Concomitantly, it demonstrated a large volume of distribution (Vd) of 1.08 ± 0.44 L/kg, indicating widespread penetration and accumulation in extravascular tissues [2]. This defined PK signature contrasts with the limited or unreported in vivo PK data for many other secoiridoids, providing a quantitative basis for dosing regimen selection and tissue targeting in experimental models [3].

Pharmacokinetics In vivo clearance Tissue distribution

Defined Application Scenarios for Amarogentin (CAS 21018-84-8) Based on Quantitative Evidence


AMPK-Dependent Metabolic and Signaling Pathway Studies

Leverage Amarogentin's uniquely high potency (EC50 = 277 pM) as an AMPK activator . This compound is the optimal choice for in vitro and in vivo studies where robust and specific activation of the AMPK signaling cascade is required to investigate downstream effects on glucose metabolism, lipid synthesis, or mitochondrial biogenesis. Its picomolar potency allows for the use of minimal concentrations, reducing the likelihood of off-target effects compared to less potent secoiridoid alternatives.

GPCR Pharmacology and Chemical Biology of Bitter Taste Receptors

Employ Amarogentin as an exclusive chemical probe for the orphan receptor hTAS2R50 [1]. In receptor deorphanization and characterization studies, Amarogentin is an irreplaceable tool for investigating hTAS2R50-mediated signaling, its downstream effectors, and its potential roles in extra-oral tissues (e.g., skin, respiratory tract). Its selectivity profile—activating TAS2R1, TAS2R38, and TAS2R50—provides a defined pharmacological fingerprint for dissecting complex bitter sensory and non-sensory responses.

Mechanistic Studies in Cancer Research: Ferroptosis and EMT

Utilize Amarogentin as a specific chemical inducer of ferroptosis in colorectal cancer and potentially other solid tumor models [2]. Its defined mechanism of action—downregulation of the Nrf2/HO-1/GPX4 axis—provides a reliable tool for studying this regulated cell death pathway and its interplay with epithelial-mesenchymal transition (EMT). This application is particularly valuable for screening novel combination therapies or validating genetic models of ferroptosis sensitivity.

Liver Fibrosis and Hepatic Stellate Cell (HSC) Biology

Incorporate Amarogentin into experimental models of liver fibrosis (e.g., CCl4-induced or bile duct ligation) to study the modulation of HSC activation and fibrogenesis [3]. The compound's demonstrated ability to suppress TGF-β1-driven HSC proliferation and promote HSC apoptosis offers a precise tool for dissecting the molecular pathways (e.g., MAPK signaling) that drive the progression and potential regression of liver fibrosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amarogentin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.